molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B095381
CAS RN: 16205-46-2
M. Wt: 162.15 g/mol
InChI Key: HRSDPDBQVZHCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604400

Procedure details

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (9.72 g) was dissolved in hot anhydrous methanol (225 ml) and treated with a solution of potassium hydroxide (3.73 g) in dry methanol (45 ml) with stirring. The resulting orange solution was evaporated to dryness under reduced pressure, to give a colourless solid. This solid was treated with dry toluene (300 ml) and the mixture was stirred and treated with oxalyl chloride (10.2 ml), with stirring, at room temperature. After further stirring for a period of 15 minutes the mixture was treated with pyridine (45 drops), and the mixture was vigorously stirred overnight. The mixture was then filtered and the filtrate was evaporated under reduced pressure, to give pyrazolo[1,5-a]pyridine-3-carbonyl chloride (10.6 g), m.p. 119°-120° C. (in a sealed tube).
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[C:3]([C:10]([OH:12])=O)[CH:2]=1.[OH-].[K+].C1(C)C=CC=CC=1.C(Cl)(=O)C([Cl:25])=O>CO.N1C=CC=CC=1>[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[C:3]([C:10]([Cl:25])=[O:12])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
N1=CC(=C2N1C=CC=C2)C(=O)O
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting orange solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless solid
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
with stirring, at room temperature
STIRRING
Type
STIRRING
Details
After further stirring for a period of 15 minutes the mixture
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=C2N1C=CC=C2)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.